4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE
Overview
Description
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, imino, sulfonyl, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include amines, sulfonyl chlorides, and carbothioyl compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have distinct chemical and physical properties that make them useful in various applications.
Scientific Research Applications
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in these interactions include signal transduction, enzyme inhibition, and receptor modulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
- Ethyl 4-[(4-ethoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Ethyl 4-[(4-nitrobenzylidene)amino]benzoate
Uniqueness
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]PYRIDINE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Unlike similar compounds, it can undergo multiple types of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S2/c15-13(16)20-25(22,23)11-3-1-10(2-4-11)18-14(24)19-12(21)9-5-7-17-8-6-9/h1-8H,(H4,15,16,20)(H2,18,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNVOLFQBPAHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=NC=C2)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.